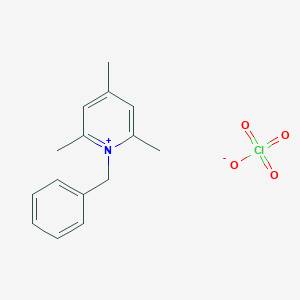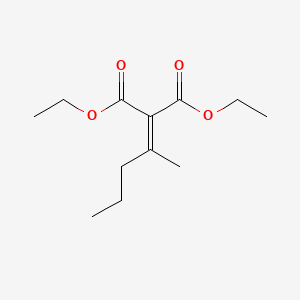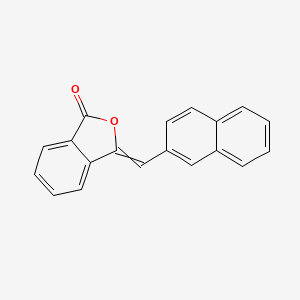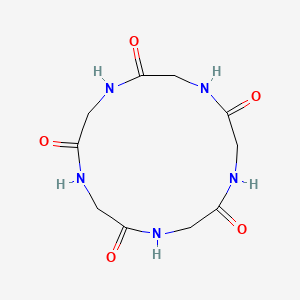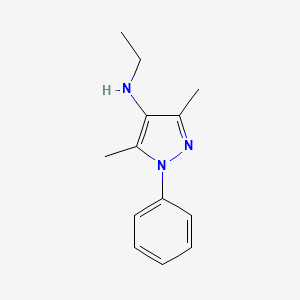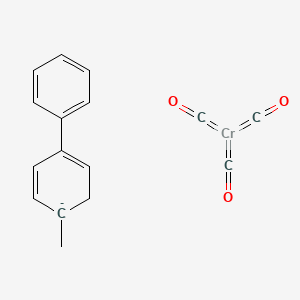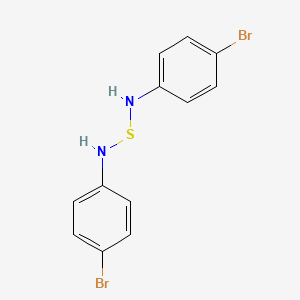
N,N'-Sulfanediylbis(4-bromoaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-thiodi(p-bromoaniline) is an organic compound that features a sulfur atom bridging two p-bromoaniline units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-thiodi(p-bromoaniline) typically involves the reaction of p-bromoaniline with sulfur-containing reagents. One common method is the reaction of p-bromoaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-thiodi(p-bromoaniline) may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-thiodi(p-bromoaniline) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding p-bromoaniline.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
p-Bromoaniline.Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-thiodi(p-bromoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-thiodi(p-bromoaniline) involves its interaction with molecular targets through its sulfur bridge and bromine atoms. The sulfur bridge can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Bromoaniline: A simpler analog without the sulfur bridge.
N,N’-thiodianiline: Similar structure but without the bromine atoms.
4-Bromo-4’-thiobisbenzenamine: Another sulfur-bridged compound with different substitution patterns.
Uniqueness
N,N’-thiodi(p-bromoaniline) is unique due to the presence of both the sulfur bridge and bromine atoms, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
13616-64-3 |
|---|---|
Formule moléculaire |
C12H10Br2N2S |
Poids moléculaire |
374.10 g/mol |
Nom IUPAC |
4-bromo-N-(4-bromoanilino)sulfanylaniline |
InChI |
InChI=1S/C12H10Br2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
Clé InChI |
YXACKRUDNFEMEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NSNC2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




